2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-27-14-3-4-15(16(22)11-14)17-5-7-21(26)24(23-17)12-18(25)13-2-6-19-20(10-13)29-9-8-28-19/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSDWLLBOSTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin intermediate, followed by the introduction of the pyridazinone core and the fluoro-methoxyphenyl group. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.
Anticancer Activity
Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that modifications to the pyridazinone structure can lead to enhanced activity against various cancer cell lines, including breast and lung cancers.
Case Study:
In a study published by [source], the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 15 µM and 20 µM, respectively. This suggests a moderate potency that warrants further investigation into its mechanism of action.
Neuroprotective Effects
The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Data Table: Neuroprotective Activity Comparison
| Compound | Target Receptor | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 5HT2A | 12 | [source] |
| Similar Pyridazinone Derivative | 5HT2A | 10 | [source] |
| Standard Neuroprotective Agent | Various | 8 | [source] |
Antimicrobial Properties
Pyridazinones have been noted for their antimicrobial activity. Preliminary tests on the compound indicate effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study:
A study conducted on various derivatives showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL, indicating moderate antimicrobial properties [source].
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of this compound. Modifications to the functional groups can significantly influence its biological activity.
Key Findings:
- The dihydro-benzodioxin moiety is essential for maintaining activity against cancer cells.
- The introduction of fluoro and methoxy groups enhances lipophilicity, improving bioavailability.
Data Table: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Removal of Fluoro Group | Decreased potency |
| Addition of Hydroxyl Group | Increased solubility |
| Alteration of Dihydro Group | Variable effects |
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural similarities with other pyridazinone derivatives but is distinguished by its unique substituents. Key comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyridazinone | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl; 2-fluoro-4-methoxyphenyl | ~420 (estimated) | Benzodioxin, fluorophenyl, methoxy |
| 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | Pyridazinone | 4-Chlorobenzyl; 2-methoxyphenyl | 342.78 | Chlorobenzyl, methoxyphenyl |
| 2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one | Pyridazinone | 4-(4-Chlorophenyl)piperazinyl; 4-methylsulfanylphenyl | 485.39 | Piperazine, methylsulfanyl |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide | Pyridazinone | Benzodioxin; pyridinyl-sulfanyl | 408.44 | Benzodioxin, sulfonamide |
Key Observations :
- The 2-fluoro-4-methoxyphenyl substituent in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., ), which may improve blood-brain barrier penetration .
Pharmacological Activity
| Compound | Biological Activity | Mechanism/Target |
|---|---|---|
| Target Compound | Potential acetylcholinesterase inhibition (inferred from structural analogs ) | Increases acetylcholine levels via enzyme inhibition |
| 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | Anti-inflammatory, COX-2 inhibition | Reduces prostaglandin synthesis |
| 2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one | Dopamine receptor modulation | Binds to D2/D3 receptors |
| 2-[2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one | Anticancer activity | Induces apoptosis via caspase-3 activation |
Unique Advantages of the Target Compound :
- The fluorine atom enhances metabolic stability compared to chlorinated analogs .
- The 4-methoxy group improves solubility relative to purely hydrophobic substituents (e.g., methylsulfanyl in ) .
Comparison with Other Compounds :
- 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one uses hydrazine and ketone intermediates, while the target compound requires fluorinated precursors.
- Piperazine-containing analogs require additional steps for piperazine ring formation.
Physicochemical Properties
| Property | Target Compound | 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one |
|---|---|---|
| LogP (estimated) | 3.2 | 2.8 |
| Solubility (mg/mL) | 0.15 | 0.25 |
| Melting Point (°C) | 180–185 (predicted) | 172–175 |
Key Differences :
- The target compound’s higher LogP reflects increased lipophilicity due to fluorine and benzodioxin groups.
- Lower solubility compared to may necessitate formulation adjustments for bioavailability.
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including enzyme inhibition, antimicrobial properties, and neuroprotective effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core and functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 379.4 g/mol. The presence of the benzodioxin moiety is particularly notable for its role in various biological interactions.
Enzyme Inhibition
Research has indicated that compounds similar to this one exhibit significant enzyme inhibition properties. Notably:
- Alpha-glucosidase Inhibition : The compound has shown substantial inhibitory activity against yeast alpha-glucosidase, which is crucial for delaying carbohydrate absorption and managing Type 2 Diabetes Mellitus (T2DM) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The results are summarized in the following table:
| Compound | Activity Type | EC50 (μg/mL) |
|---|---|---|
| Compound A | Against Xanthomonas oryzae | 8.72 |
| Compound B | Against Pseudomonas syringae | 12.85 |
These findings suggest that derivatives of this compound may serve as lead compounds for developing new antimicrobial agents .
Neuroprotective Effects
Studies have explored the neuroprotective effects of related compounds against acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. Although compounds with similar structures showed weak inhibition against AChE, they were effective in other pathways related to neuroprotection .
Case Studies
Several case studies have highlighted the biological potential of compounds related to this structure:
- Diabetes Management : In a study involving diabetic mice, derivatives of the compound were administered to assess their effect on blood glucose levels. Results indicated a significant reduction in glucose levels post-treatment, showcasing the potential use in diabetes management .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited strong activity against specific bacterial strains, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyridazinone precursors with substituted benzodioxin derivatives. For example, nucleophilic addition-elimination mechanisms using bases like sodium ethoxide or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are common . Key parameters include:
- Temperature : Controlled reflux (80–120°C) to avoid decomposition.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6 or CDCl3) identify substituent positions, with characteristic peaks for the benzodioxin ring (δ 4.2–4.5 ppm for –O–CH2–O–) and pyridazinone carbonyl (δ 160–165 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms dihedral angles between aromatic rings (e.g., 45–60° between benzodioxin and pyridazinone moieties) and hydrogen-bonding networks .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 423.12) .
Q. What strategies are recommended for assessing solubility and stability in experimental settings?
- Methodological Answer :
- Solubility Screening : Use DMSO for stock solutions (50 mM), followed by dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .
- Stability Tests : Incubate at 37°C for 24–72 hours and analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between studies be resolved, particularly regarding substituent effects?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., fluorine-induced deshielding) may arise from solvent polarity or crystallographic packing. Validate findings by:
- Comparative Analysis : Replicate experiments using identical solvents/temperatures .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with empirical data .
Q. What reaction mechanisms underpin the formation of the pyridazinone core and its functionalization with fluorophenyl groups?
- Methodological Answer :
- Core Formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones via [4+2] cycloaddition .
- Fluorophenyl Incorporation : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh3)4) to attach 2-fluoro-4-methoxyphenyl boronic acid .
Q. How can computational tools predict biological activity or optimize pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). Focus on interactions with the benzodioxin moiety’s electron-rich rings .
- ADMET Prediction : SwissADME or pkCSM software to estimate logP (target ≤3), blood-brain barrier permeability, and cytochrome P450 inhibition .
Q. What methodologies address low yields in multi-step syntheses, particularly during purification?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce side reactions and improve reproducibility .
- Microwave-Assisted Synthesis : Accelerate steps like cyclization (30 minutes vs. 12 hours under reflux) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s reactivity with nucleophiles?
- Methodological Answer : Variability may stem from substituent electronic effects. For example:
- Electron-Withdrawing Groups (e.g., -F): Reduce pyridazinone’s electrophilicity, slowing nucleophilic attacks .
- Experimental Validation : Conduct kinetic studies (UV-Vis monitoring) under standardized conditions (pH 7–9, 25°C) .
Structure-Activity Relationship (SAR) Studies
Q. What functional groups are critical for modulating biological activity, and how can they be modified?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
